Cladospolide B

Plant Growth Regulation Stereochemistry-Activity Relationship Natural Product Bioactivity

Cladospolide B (CAS 96443-55-9) is a naturally occurring 12-membered macrolactone belonging to the cladospolide class of polyketides, with the molecular formula C₁₂H₂₀O₄ and a molecular weight of 228.28 g/mol. First isolated from the fungal species Cladosporium cladosporioides, Cladospolide B has been subsequently identified in Cladosporium tenuissimum, Cladosporium herbarum, and Lambertella brunneola.

Molecular Formula C12H20O4
Molecular Weight 228.28 g/mol
CAS No. 96443-55-9
Cat. No. B1245580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCladospolide B
CAS96443-55-9
Synonymscladospolide B
Molecular FormulaC12H20O4
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESCC1CCCCCC(C(C=CC(=O)O1)O)O
InChIInChI=1S/C12H20O4/c1-9-5-3-2-4-6-10(13)11(14)7-8-12(15)16-9/h7-11,13-14H,2-6H2,1H3/b8-7-/t9-,10-,11-/m0/s1
InChIKeyPLHJPQNLCWFPFY-VQPFVQDKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cladospolide B (CAS 96443-55-9): 12-Membered Macrolide for Plant Growth Regulation and Stereochemistry Research


Cladospolide B (CAS 96443-55-9) is a naturally occurring 12-membered macrolactone belonging to the cladospolide class of polyketides, with the molecular formula C₁₂H₂₀O₄ and a molecular weight of 228.28 g/mol . First isolated from the fungal species Cladosporium cladosporioides, Cladospolide B has been subsequently identified in Cladosporium tenuissimum, Cladosporium herbarum, and Lambertella brunneola [1]. Within the cladospolide family (comprising cladospolides A–D, iso-cladospolide B, and related derivatives), Cladospolide B is structurally distinguished by its (Z)-olefin geometry at the C2–C3 position and the (4S,5S,11R) absolute stereochemical configuration [2]. The compound exhibits a distinct biological profile that diverges markedly from its closest structural analogs, making accurate compound identification and authentication essential for reproducible research outcomes.

Cladospolide B: Why Structural Analogs Cannot Substitute Without Loss of Functional Specificity


Within the cladospolide 12-membered macrolide family, stereochemical and geometric isomerism produces functionally divergent biological activities that preclude interchangeable use. Cladospolide A and Cladospolide B differ solely in the (E) versus (Z) configuration at the C2–C3 double bond, yet this single geometric distinction results in opposite plant growth regulatory effects—Cladospolide A inhibits root growth in lettuce seedlings while Cladospolide B promotes it [1]. Similarly, iso-cladospolide B, a stereoisomer with altered configurations at the 4,5-diol positions, exhibits different biological behavior and was isolated from a distinct marine fungal source [2]. Cladospolide D, while sharing the 12-membered macrolide core, possesses a unique γ-keto functionality and demonstrates potent antifungal activity (IC₅₀ = 0.1 μg/mL against Mucor racemosus) that is absent in Cladospolide B [3]. Furthermore, synthetic derivatives such as 4,5-di-epi-cladospolide B demonstrate that even minor stereochemical modifications at the diol positions alter the compound‘s biological signature . Therefore, substitution with a nominally “similar” cladospolide analog without rigorous stereochemical verification will yield functionally distinct and potentially contradictory experimental outcomes.

Cladospolide B: Quantitative Comparative Evidence Against Key Analogs for Procurement Decisions


Cladospolide B vs. Cladospolide A: Opposite Plant Growth Regulatory Activity Determined by E/Z Olefin Geometry

Cladospolide B and Cladospolide A are geometric isomers differing solely in the configuration of the C2–C3 double bond (Z vs. E). This single structural variation produces opposite biological effects in lettuce seedling assays: Cladospolide B acts as a root growth promoter, whereas Cladospolide A acts as a root growth inhibitor [1]. The same opposite activity pattern is observed in a patent specification for macrolactone anti-allergic applications, where Cladospolide A weakly inhibits lettuce seed root growth while Cladospolide B promotes it in the identical test system [2].

Plant Growth Regulation Stereochemistry-Activity Relationship Natural Product Bioactivity

Cladospolide B vs. Cladospolide D: Divergent Antifungal Activity Profiles Distinguish Plant Growth Regulator from Antimicrobial Agent

Cladospolide B and Cladospolide D, though both isolated from the same Cladosporium sp. FT-0012 fermentation broth, exhibit fundamentally different antifungal potency profiles. Cladospolide B demonstrates only weak antifungal activity against the phytopathogenic fungus Helminthosporium oryzae (Cochliobolus miyabeanus) with an IC₅₀ exceeding 1 mg/mL [1]. In contrast, Cladospolide D displays potent antifungal activity with IC₅₀ values of 0.1 μg/mL against Mucor racemosus and 29 μg/mL against Pyricularia oryzae [2]. This represents a potency differential of greater than 10,000-fold against Mucor racemosus when comparing Cladospolide D to the weak activity of Cladospolide B.

Antifungal Screening Macrolide Antibiotics Agrochemical Discovery

Cladospolide B: Rice Seedling Shoot Growth Retardation via Gibberellin Biosynthesis Pathway Interference

Cladospolide B demonstrates specific plant growth retardant activity in rice seedlings (Oryza sativa L.), inhibiting shoot elongation without causing cellular damage or necrosis [1]. This activity was mechanistically linked to interference with gibberellin biosynthesis [2]. Notably, the synthetic analog iso-cladospolide B, when tested in the same rice seedling assay, induced necrosis and plant damage rather than the clean growth retardation observed with natural Cladospolide B, as documented in synthetic stereochemical studies [3]. Cladospolide B is recognized alongside zygosporin D as one of the characterized rice plant growth retardants of fungal origin [4].

Rice Growth Regulation Gibberellin Antagonism Crop Science

Cladospolide B Antibacterial Activity: Minimal Efficacy Confirms Functional Divergence from Antimicrobial Macrolide Analogs

Multiple independent characterizations consistently report that Cladospolide B possesses little to very low antibacterial activity . This minimal antibacterial profile stands in stark contrast to other 12-membered macrolides such as cladospolide D (which exhibits antimicrobial properties against both fungal and bacterial pathogens) and sulfur-containing 12-membered macrolides from Cladosporium species that demonstrate significant antibacterial and antifungal activities [1]. The absence of meaningful antibacterial activity in Cladospolide B represents a functional differentiation rather than a deficiency—it confirms the compound‘s suitability for plant-focused research applications where off-target antimicrobial effects would confound experimental interpretation.

Antibacterial Screening Selectivity Profiling Natural Product Characterization

Cladospolide B vs. Iso-Cladospolide B: Differential Biological Origin and Stereochemical Implications for Synthetic Studies

Cladospolide B and iso-cladospolide B represent distinct natural products with different biological origins and stereochemical configurations. Cladospolide B is predominantly isolated from terrestrial and mangrove-derived Cladosporium species including C. cladosporioides, C. tenuissimum, and C. herbarum [1][2]. Iso-cladospolide B was characterized from a sponge-associated marine fungal isolate (I96S215) collected in Indonesia, and its absolute stereochemistry remained unresolved until synthetic studies were undertaken [3]. The synthesis of iso-cladospolide B requires distinct synthetic strategies involving asymmetric vinylogous aldol reactions, whereas cladospolide B synthesis typically employs Julia-Kocienski olefination and Yamaguchi macrolactonization approaches .

Marine Natural Products Stereoselective Synthesis Fungal Metabolite Profiling

Cladospolide B: Established Cytotoxicity Safety Profile for Plant-Based Assays

In studies examining mangrove-derived fungal metabolites, iso-cladospolide B derivatives (compounds 6-8) were tested alongside other isolated compounds for cytotoxicity against the K562 leukemia cell line. The reported IC₅₀ values for the most active compounds in this series were 13.10 ± 0.08 μM, while the cladospolide-related compounds showed limited cytotoxic activity [1]. This finding is consistent with the broader literature characterizing cladospolide B as a non-cytotoxic natural product suitable for agricultural and plant biology applications. The minimal cytotoxicity profile aligns with its documented use in rice seedling assays where cellular damage was specifically noted as absent [2].

Cytotoxicity Screening In Vitro Toxicology Selectivity Assessment

Cladospolide B: Validated Research and Industrial Application Scenarios Based on Quantitative Comparative Evidence


Plant Growth Regulation Research: Rice Shoot Elongation Inhibition Studies

Cladospolide B is uniquely suited for investigating gibberellin biosynthesis interference in rice (Oryza sativa L.) due to its demonstrated capacity to inhibit shoot elongation without causing cellular necrosis, as established in the 1995 Phytochemistry study [1]. Unlike synthetic analog iso-cladospolide B, which induces necrosis in the same assay system [2], Cladospolide B provides a clean pharmacological tool for dissecting plant hormone signaling pathways. This application is particularly relevant for agrochemical discovery programs targeting novel plant growth retardants with favorable phytotoxicity profiles.

Stereochemistry-Activity Relationship (SAR) Studies of 12-Membered Macrolides

The cladospolide family—comprising cladospolide A (E-isomer, root growth inhibitor), cladospolide B (Z-isomer, root growth promoter), cladospolide C (diastereomer of A), cladospolide D (γ-keto macrolide with antifungal activity), and iso-cladospolide B (marine-derived stereoisomer)—provides a textbook case study in how subtle stereochemical variations produce functionally divergent biological activities [3][4]. Cladospolide B is an essential comparator compound for systematic SAR investigations exploring the relationship between olefin geometry, absolute stereochemistry at the 4,5-diol positions, and plant growth regulatory outcomes.

Selective Plant Growth Promoter Assays Without Antimicrobial Confounding

Cladospolide B promotes root growth in lettuce seedlings (Lactuca sativa) while exhibiting consistently minimal antibacterial and antifungal activity, as documented across multiple independent characterizations [5]. This selectivity profile makes Cladospolide B particularly valuable for plant biology experiments where off-target antimicrobial effects would confound interpretation. Researchers studying plant-microbe interactions or screening for growth-promoting natural products can employ Cladospolide B as a positive control that does not inadvertently alter the microbial component of the experimental system.

Absolute Stereochemical Reference Standard for Synthetic Methodology Development

The total synthesis of Cladospolide B has been achieved through multiple synthetic routes including Julia-Kocienski olefination and Yamaguchi macrolactonization approaches . The compound‘s established absolute stereochemistry (4S,5S,11R) makes it a valuable reference standard for validating new synthetic methodologies targeting 12-membered macrolactones. Additionally, Cladospolide B serves as an authentic reference material for confirming the structural identity of newly isolated cladospolide derivatives from fungal sources, with the characteristic (Z)-olefin geometry providing a distinctive spectroscopic signature distinguishable from the (E)-geometry of cladospolide A [6].

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